2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide
Description
This compound (hereafter referred to as Compound A) is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 3-ethyl group, a 7-(4-methylphenyl) substituent, and a sulfanyl-linked acetamide moiety with a 3-methoxybenzyl group. The thienopyrimidine core is a privileged scaffold in medicinal chemistry, known for its kinase inhibitory and anticancer properties .
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-28-24(30)23-22(20(14-32-23)18-10-8-16(2)9-11-18)27-25(28)33-15-21(29)26-13-17-6-5-7-19(12-17)31-3/h5-12,14H,4,13,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLCQKIZAORTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, discussing its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 477.64 g/mol. The structure features a thienopyrimidine core which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated their effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentrations (MICs) were assessed, revealing potent activity against:
- Escherichia coli
- Staphylococcus aureus
- Mycobacterium tuberculosis
The presence of the thienopyrimidine ring combined with specific side chains was essential for this activity. For instance, compounds with substituted amido or imino side chains at position 3 showed enhanced antimicrobial effects .
Anticancer Activity
Thienopyrimidine derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through various signaling pathways, including those involving reactive oxygen species (ROS) and mitochondrial dysfunction .
Case Studies
- Antimicrobial Efficacy : A study synthesized several thienopyrimidine derivatives and tested them against multiple bacterial strains. Compounds with substitutions at the 3-position exhibited MIC values as low as 5 µg/mL against S. aureus, indicating strong antibacterial properties .
- Anticancer Potential : Another investigation highlighted the ability of certain thienopyrimidine analogs to inhibit tumor growth in xenograft models. These compounds were shown to significantly reduce tumor size compared to controls .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA synthesis : Many thienopyrimidine derivatives interfere with nucleic acid synthesis, crucial for bacterial replication and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Compound A is compared to three analogs with variations in the thienopyrimidine core or substituents (Table 1).
Table 1: Structural and Molecular Property Comparison
*LogP estimated using US-EPA CompTox Dashboard tools .
- Substituent Effects: The 3-methoxybenzyl group in Compound A offers moderate hydrophilicity compared to ZINC2719758’s trifluoromethoxy group, which increases lipophilicity and may enhance blood-brain barrier penetration . Synthetic Accessibility: Compound C () employs a tetrahydrofuran-sulfamoyl group, synthesized via acetylation under mild conditions (57% yield), whereas Compound A’s synthesis likely requires multi-step functionalization of the thienopyrimidine core .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and molecular fingerprinting ():
Activity Landscape Considerations :
- methoxy) could drastically alter potency against a shared target.
Bioactivity and Pharmacokinetic Profiling
Predicted ADME Properties
Table 2: Pharmacokinetic Comparison
| Compound ID | Water Solubility (mg/mL) | Plasma Protein Binding (%) | CYP3A4 Inhibition Risk |
|---|---|---|---|
| Compound A | 0.05 | 92 | Moderate |
| ZINC2719758 | 0.02 | 95 | High |
| Compound C () | 1.3 | 78 | Low |
Bioactivity Clustering
demonstrates that compounds with Tc >0.8 often cluster in bioactivity profiles. For instance, thienopyrimidine analogs like Compound A and ZINC2719758 may share kinase inhibitory effects, while pyrrolo[2,3-d]pyrimidines () target folate metabolism pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
